molecular formula C7H5Cl2F B3110769 2,6-Dichloro-4-fluorotoluene CAS No. 1806281-21-9

2,6-Dichloro-4-fluorotoluene

Cat. No.: B3110769
CAS No.: 1806281-21-9
M. Wt: 179.02 g/mol
InChI Key: ZAIBZFIMLDYFGR-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluorotoluene is a halogenated aromatic compound with the molecular formula C7H5Cl2F. It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a toluene ring. This compound is widely used in various fields, including medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for preparing 2,6-Dichloro-4-fluorotoluene involves the reaction of 2-chloro-4-aminotoluene with anhydrous hydrogen fluoride. The process includes cooling anhydrous hydrogen fluoride to 0-5°C, slowly adding 2-chloro-4-aminotoluene, and then adding sodium nitrite. The mixture is kept at 0-10°C for 1 hour, followed by pyrolysis. The organic phase is separated, neutralized with sodium carbonate, and distilled to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes controlled temperature conditions, efficient separation techniques, and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-fluorotoluene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include nucleophilic substitution or oxidative processes, leading to the formation of active intermediates that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-4-fluorotoluene is unique due to the specific positioning of its chlorine and fluorine atoms, which influence its reactivity and interaction with other molecules. This makes it particularly valuable in certain synthetic pathways and applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1,3-dichloro-5-fluoro-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIBZFIMLDYFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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